molecular formula C10H19N B14410978 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole CAS No. 87401-71-6

6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole

Katalognummer: B14410978
CAS-Nummer: 87401-71-6
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: WIVKIQOSAURQEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic rings containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the use of Grignard reagents, where the reaction of an alkyl halide with magnesium in anhydrous ether forms the Grignard reagent, which then reacts with a suitable precursor to form the desired pyrrole .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically use readily available starting materials and mild reaction conditions to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions

6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid, while reduction can yield pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its aromatic nature allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of an ethyl and methyl group on the pyrrole ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other pyrrole derivatives .

Eigenschaften

CAS-Nummer

87401-71-6

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

6a-ethyl-1-methyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-3-10-7-4-5-9(10)6-8-11(10)2/h9H,3-8H2,1-2H3

InChI-Schlüssel

WIVKIQOSAURQEC-UHFFFAOYSA-N

Kanonische SMILES

CCC12CCCC1CCN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.